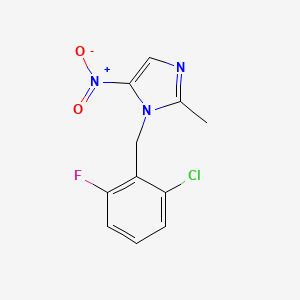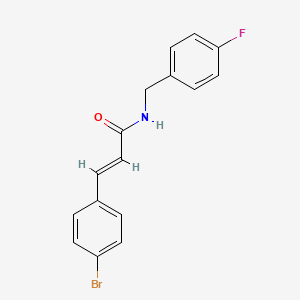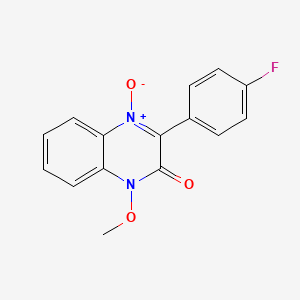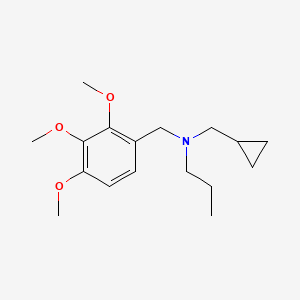
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. CTAA has been found to exhibit promising properties as an inhibitor of certain enzymes, which has led to its investigation in various fields of research.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide as an inhibitor of PTPs involves its binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of dephosphorylating target proteins, which leads to downstream effects on cellular signaling pathways. The precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, but it is thought to involve covalent modification of the enzyme or disruption of its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide are still being elucidated, but it has been shown to have a range of activities in cellular and animal models. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as an anticancer agent. Additionally, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been shown to modulate immune responses in animal models, which suggests that it may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible studies. Additionally, the synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is relatively straightforward and can be carried out on a large scale, which makes it accessible to researchers. However, one limitation of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is its potential toxicity, which requires careful handling and disposal. Additionally, the precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, which limits its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. One area of investigation is the development of more potent and selective inhibitors of PTPs based on the structure of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. Another area of investigation is the exploration of the therapeutic potential of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide in animal models of disease, including cancer and autoimmune disorders. Additionally, the biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide on cellular signaling pathways and immune responses are still being elucidated, which provides opportunities for further investigation.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-chloroaniline with 2-thiophene carboxylic acid, followed by acylation with acryloyl chloride. This method has been optimized to produce high yields of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide with good purity. The purity of the compound can be further improved by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of investigation is its use as an inhibitor of certain enzymes. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in regulating cellular signaling pathways. Inhibition of PTPs has been shown to have therapeutic potential for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWLLFDXXNFLB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)


